N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains an indene and a benzo[d][1,3]dioxole group . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Benzo[d][1,3]dioxole is a type of aromatic ether .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods such as grinding, stirring, and ultrasound irradiation .Scientific Research Applications
Practical Synthesis and Chemical Stability
- Synthesis of Orally Active CCR5 Antagonist : A practical synthesis method for an orally active CCR5 antagonist was developed, showcasing the compound's potential in therapeutic applications. This synthesis involves a Suzuki−Miyaura reaction and establishes a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Toxicological Evaluation and Metabolism
- Evaluation of N-Alkyl Benzamide Umami Flavour Compounds : Toxicological evaluations were completed on two N-alkyl benzamide umami flavour compounds to assess their safety for use in food and beverage applications, demonstrating the importance of understanding the metabolism and toxicological profiles of such compounds (Karanewsky et al., 2016).
Biological Activity
- Synthesis and Cytotoxic Effects of N-(Ferrocenylmethyl)benzene-carboxamide Derivatives : A series of derivatives were synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, illustrating the compound's potential in cancer research (Kelly et al., 2007).
Prodrug Forms and Chemical Transformations
- N-Acyl Derivatives as Prodrug Forms : The study on N-acyl and N-alkoxycarbonyl derivatives of benzamide assessed their suitability as prodrugs, highlighting the importance of chemical stability and enzymatic hydrolysis in drug development (Kahns & Bundgaard, 1991).
Synthesis and Characterization
- Synthesis of Some N1-(3-Hydroxy-2-pyridyl)benzamides : This research focused on the synthesis of benzamide derivatives, exploring their biological activities and contributing to the understanding of benzamides' versatile applications (Mobinikhaledi et al., 2006).
Future Directions
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if the compound has antiviral activity, it might interfere with the replication cycle of the virus .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(13-5-6-15-16(9-13)23-11-22-15)19-10-18(21)8-7-12-3-1-2-4-14(12)18/h1-6,9,21H,7-8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNEOAOFUJSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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